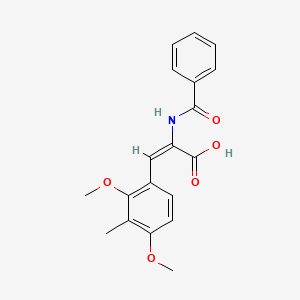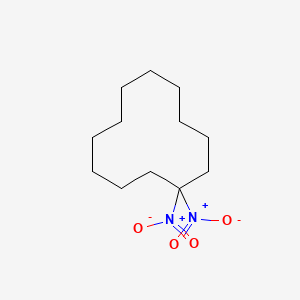
1,1-Dinitrocyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dinitrocyclododecane is an organic compound with the molecular formula C12H22N2O4 It is a cycloalkane derivative where two nitro groups are attached to the same carbon atom in a twelve-membered ring
Métodos De Preparación
The synthesis of 1,1-Dinitrocyclododecane typically involves nitration reactions. One common method is the nitration of cyclododecane using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction: Cyclododecane is treated with a nitrating mixture (HNO3/H2SO4) at low temperatures to introduce nitro groups.
Purification: The reaction mixture is then neutralized and purified through recrystallization or distillation to obtain pure this compound.
Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,1-Dinitrocyclododecane undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form dinitro derivatives with different oxidation states.
Common reagents used in these reactions include hydrogen, catalysts like palladium, and nucleophiles such as amines or alcohols. Major products formed include amines, substituted cyclododecanes, and oxidized derivatives.
Aplicaciones Científicas De Investigación
1,1-Dinitrocyclododecane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,1-Dinitrocyclododecane exerts its effects depends on the specific application. In biological systems, its nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
1,1-Dinitrocyclododecane can be compared with other nitrocycloalkanes, such as:
1,1-Dinitrocyclohexane: A six-membered ring analogue with similar chemical properties but different reactivity due to ring size.
1,1-Dinitrocyclooctane: An eight-membered ring compound with comparable reactivity but different physical properties.
1,1-Dinitrocyclodecane: A ten-membered ring compound with similar chemical behavior but distinct steric effects.
The uniqueness of this compound lies in its twelve-membered ring structure, which imparts specific steric and electronic properties that influence its reactivity and applications.
Propiedades
Número CAS |
84065-76-9 |
|---|---|
Fórmula molecular |
C12H22N2O4 |
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
1,1-dinitrocyclododecane |
InChI |
InChI=1S/C12H22N2O4/c15-13(16)12(14(17)18)10-8-6-4-2-1-3-5-7-9-11-12/h1-11H2 |
Clave InChI |
GQYUALUIENRERH-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(CCCCC1)([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


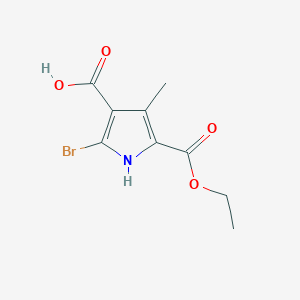
![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
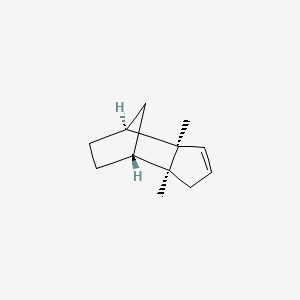
![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)
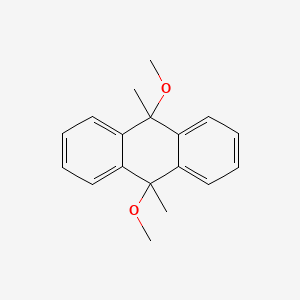

![N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11944037.png)
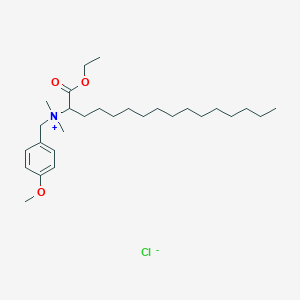
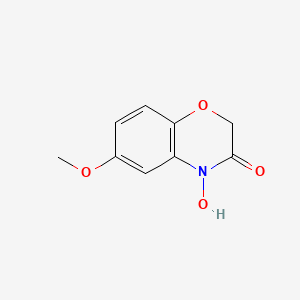

![N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline](/img/structure/B11944059.png)

